molecular formula C10H17N3O2 B13639336 1-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethyl)-1h-pyrazol-4-amine

1-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethyl)-1h-pyrazol-4-amine

Cat. No.: B13639336
M. Wt: 211.26 g/mol
InChI Key: MZWGIJJIFGHCDS-UHFFFAOYSA-N
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Description

1-(2-((Tetrahydro-2H-pyran-4-yl)oxy)ethyl)-1H-pyrazol-4-amine is a compound that features a pyrazole ring substituted with an amine group and a tetrahydropyran-4-yloxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((Tetrahydro-2H-pyran-4-yl)oxy)ethyl)-1H-pyrazol-4-amine typically involves the reaction of 1H-pyrazol-4-amine with 2-(tetrahydro-2H-pyran-4-yloxy)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-((Tetrahydro-2H-pyran-4-yl)oxy)ethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydropyran-4-yloxyethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various alkyl halides or acyl chlorides; reactions are conducted in the presence of a base such as potassium carbonate or sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

1-(2-((Tetrahydro-2H-pyran-4-yl)oxy)ethyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-((Tetrahydro-2H-pyran-4-yl)oxy)ethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-((Tetrahydro-2H-pyran-4-yl)oxy)ethyl)-1H-pyrazol-4-amine is unique due to the presence of both a pyrazole ring and a tetrahydropyran-4-yloxyethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

1-[2-(oxan-4-yloxy)ethyl]pyrazol-4-amine

InChI

InChI=1S/C10H17N3O2/c11-9-7-12-13(8-9)3-6-15-10-1-4-14-5-2-10/h7-8,10H,1-6,11H2

InChI Key

MZWGIJJIFGHCDS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OCCN2C=C(C=N2)N

Origin of Product

United States

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